Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a complex organic compound that features a triazolopyrimidine structure. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. Its unique molecular structure combines a triazole and pyrimidine ring, which contributes to its pharmacological properties.
The synthesis and analysis of this compound have been explored in various studies, particularly in the context of its electrochemical properties and its potential as an antimetabolite in purine biochemical reactions. The compound can be synthesized through multiple methods involving different precursors and reaction conditions, as indicated in recent research articles .
Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is classified as a triazolopyrimidine derivative. Compounds in this category are often characterized by their heterocyclic nature and are recognized for their ability to interact with biological targets, making them significant in drug development.
The synthesis of methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the following steps:
The reaction conditions usually require careful control of temperature and pH to optimize yield and selectivity. For example, using Lewis or Brønsted acids can significantly affect the reaction pathway and product formation .
The molecular structure of methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate can be represented as follows:
This structure features:
The compound's molecular weight is approximately 286.30 g/mol. Its chemical properties are influenced by the presence of functional groups such as the ester and carbonyl groups.
Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate participates in various chemical reactions:
The electrochemical behavior of this compound is characterized by its reduction potential in different media (aqueous vs. aprotic), which can influence its reactivity and stability .
The mechanism of action for methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate primarily involves:
Research indicates that compounds similar to methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate show promising activity against various cancer cell lines due to their ability to interfere with cellular proliferation pathways .
Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is generally characterized by:
Key chemical properties include:
Relevant analyses include spectroscopic methods such as NMR and IR for structural confirmation.
Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology with promising implications for future research and development.
Multi-component reactions (MCRs) provide efficient single-pot construction of the triazolo[1,5-a]pyrimidine scaffold, minimizing purification steps while maximizing atom economy. The synthesis of methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically employs a three-component condensation between 3-amino-1,2,4-triazole, phenylglyoxal monohydrate, and dimethyl acetylenedicarboxylate (DMAD) [5] [7]. This strategy exploits the nucleophilic character of the 3-amino group attacking the electrophilic carbonyl of phenylglyoxal, forming an imine intermediate that subsequently undergoes cyclocondensation with DMAD. Critical parameters include:
Table 1: Optimization of MCR Conditions for Core Assembly
Solvent | Temp (°C) | Catalyst | Time (h) | Yield (%) | 5-/7- Isomer Ratio |
---|---|---|---|---|---|
Ethanol | 80 | None | 12 | 68 | 3:1 |
DMF | 90 | pTSA | 8 | 75 | 8:1 |
Acetonitrile | 82 | AcOH | 10 | 60 | 4:1 |
Ethanol (MW) | 120 | pTSA | 0.6 | 88 | >15:1 |
Cyclization of the intermediate hydrazone into the fused triazolo[1,5-a]pyrimidine system employs two dominant methodologies: acid-mediated ring closure and oxidative dehydrogenation. The acetic acid ester functionality at C5 is introduced via in situ enolization-keto ester trapping during cyclization [3] [6]:
Table 2: Cyclization Methods for Heterocyclic Fusion
Method | Conditions | Time (h) | Yield (%) | Purity (%) | Key Observation |
---|---|---|---|---|---|
Acetic Acid Reflux | AcOH/NaOAc, 120°C | 8 | 78 | 72 | Dihydro impurity (15%) |
Oxidative (H₂O₂) | DMSO/H₂O₂ (30%), 60°C | 2 | 92 | 95 | No impurities; fast completion |
Iodine Catalysis | I₂ (5 mol%), DMF, 100°C | 4 | 85 | 88 | Requires iodide removal |
Regioselective esterification of the acetic acid side chain at C5 employs tailored catalysts to avoid O- versus N-alkylation conflicts. Two systems demonstrate high efficiency:
Critical to success is protecting the triazolopyrimidine N1 nitrogen during esterification. Tert-butoxycarbonyl (Boc) protection prior to esterification and subsequent deprotection with TFA maintains scaffold integrity [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2